1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 405087 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in chemical reactions and its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The preparation of NSC 405087 involves several synthetic routes and reaction conditions. One common method includes the induction of neural stem cells from human pluripotent stem cells using specific induction media . This process involves the use of various reagents and conditions to ensure the efficient conversion of pluripotent stem cells into neural stem cells. The industrial production methods for NSC 405087 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
NSC 405087 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-chlorosuccinimide, which acts as a chlorinating and oxidizing agent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of N-chlorosuccinimide can lead to the formation of chlorinated derivatives of NSC 405087.
Wissenschaftliche Forschungsanwendungen
NSC 405087 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is used in the study of neural stem cells and their differentiation . In medicine, NSC 405087 is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders such as ischemic stroke . Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NSC 405087 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, NSC 405087 promotes the differentiation and proliferation of these cells, which can lead to the regeneration of damaged neural tissue . The molecular targets involved in this process include various signaling pathways that regulate cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
NSC 405087 can be compared with other similar compounds, such as other neural stem cell inducers and differentiators. Some of these similar compounds include N-chlorosuccinimide and other N-halosuccinimides . What sets NSC 405087 apart is its specific efficacy in promoting neural stem cell differentiation and its potential therapeutic applications in neurological disorders.
Eigenschaften
CAS-Nummer |
7497-33-8 |
---|---|
Molekularformel |
C28H39N5O8 |
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
1-[3-[[3-[(dimethylamino)methyl]-2-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethylmethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C22H36N2O.C6H3N3O7/c1-23(2)11-19-15-5-7-17(9-15)21(19)13-25-14-22-18-8-6-16(10-18)20(22)12-24(3)4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-8,15-22H,9-14H2,1-4H3;1-2,10H |
InChI-Schlüssel |
YOIVHYWJXKOGRG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1C2CC(C1COCC3C4CC(C3CN(C)C)C=C4)C=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.